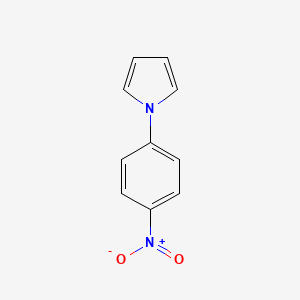

1-(4-Nitrophenyl)-1H-pyrrole

Beschreibung

Significance of Pyrrole (B145914) Scaffolds in Modern Organic and Medicinal Chemistry Research

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. ontosight.ainumberanalytics.com Its significance stems from its versatile chemical reactivity and its presence in numerous natural products that are essential to life, such as heme, chlorophyll, and vitamin B12. ontosight.aiwikipedia.org In medicinal chemistry, pyrrole derivatives are integral components of many commercially available drugs, exhibiting a wide spectrum of pharmacological activities. scitechnol.commdpi.comnih.gov These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. rsc.orgnih.govbenthamdirect.com The ability to readily functionalize the pyrrole ring allows chemists to fine-tune the electronic and steric properties of molecules, leading to the development of new therapeutic agents and materials with tailored functions. mdpi.combenthamdirect.com

The diverse applications of pyrrole-containing compounds are a testament to their importance. They are found in drugs such as atorvastatin (B1662188) (a blockbuster cholesterol-lowering drug), sunitinib (B231) (an anticancer agent), and ketorolac (B1673617) (an anti-inflammatory drug). scitechnol.com Beyond pharmaceuticals, pyrrole derivatives are utilized in materials science for the development of conducting polymers, dyes, and organic electronics. ontosight.aiatamanchemicals.comnovapublishers.com The inherent electronic properties of the pyrrole ring, being an electron-rich heterocycle, make it highly reactive towards electrophiles and a valuable building block in organic synthesis. numberanalytics.comnumberanalytics.com

Table 1: Examples of Marketed Drugs Containing a Pyrrole Ring System

| Drug Name | Therapeutic Area |

|---|---|

| Atorvastatin | Antihypercholesterolemic |

| Sunitinib | Anticancer |

| Ketorolac | Anti-inflammatory |

| Tolmetin | Anti-inflammatory thieme-connect.com |

| Zomepirac | Anti-inflammatory thieme-connect.com |

Rationale for Focusing on 1-(4-Nitrophenyl)-1H-pyrrole: An Advanced Research Perspective

The specific compound this compound has garnered significant attention from the scientific community due to the unique electronic properties imparted by the 4-nitrophenyl substituent. The nitro group is strongly electron-withdrawing, which significantly influences the electron density of the pyrrole ring. This electronic modification alters the reactivity of the pyrrole, making it a valuable intermediate in various chemical transformations.

Research into this compound and its derivatives is driven by the potential for these compounds to serve as building blocks for more complex molecules with enhanced biological activities or novel material properties. For instance, the presence of the nitro group can be a key feature for biological activity, as it can participate in redox reactions within biological systems. smolecule.com Furthermore, the well-defined crystalline structure of some of its derivatives makes them suitable for studies in materials science, particularly in the field of nonlinear optics. researchgate.net

The synthesis of derivatives of this compound has been explored for various applications. For example, polymers derived from related structures, such as 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, have been investigated for their electrochromic properties, which are useful in the development of smart windows and displays. metu.edu.trresearchgate.net The ability to systematically modify the structure of this compound allows researchers to probe structure-activity relationships and design molecules with specific desired characteristics.

Historical Context of Pyrrole Derivatives in Research

The history of pyrrole chemistry dates back to 1834 when it was first detected by F. F. Runge as a component of coal tar. uctm.eduresearchgate.net It was later isolated from bone pyrolysate in 1857. atamanchemicals.com The correct structure of pyrrole was proposed by Adolf von Baeyer in 1870. rgmcet.edu.in The late 19th century saw the development of key synthetic methods for preparing pyrroles, which remain fundamental to this day.

The Paal-Knorr pyrrole synthesis , first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine and is a widely used and efficient method for creating substituted pyrroles. organic-chemistry.orgalfa-chemistry.comwikipedia.org Another classical method is the Hantzsch pyrrole synthesis , developed by Arthur Hantzsch in 1890, which involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. thieme-connect.comthieme-connect.comwikipedia.org Although less utilized initially, recent advancements have revitalized the Hantzsch synthesis. thieme-connect.com

These foundational synthetic routes paved the way for extensive research into the properties and applications of a vast number of pyrrole derivatives. benthamdirect.comrgmcet.edu.in The discovery of the crucial role of pyrrole-containing macrocycles like porphyrins in biological systems, such as in heme and chlorophyll, further fueled interest in this heterocyclic scaffold. ontosight.ainumberanalytics.com Throughout the 20th and into the 21st century, the development of new synthetic methodologies and the exploration of the diverse biological activities of pyrrole derivatives have continued to be a vibrant area of chemical research. benthamdirect.comresearchgate.net

Table 2: Key Historical Developments in Pyrrole Chemistry

| Year | Development | Key Contributor(s) |

|---|---|---|

| 1834 | First detection of pyrrole in coal tar. uctm.eduresearchgate.net | F. F. Runge |

| 1857 | Isolation of pyrrole from bone pyrolysate. atamanchemicals.com | |

| 1870 | Correct formulation of the pyrrole structure. rgmcet.edu.in | Adolf von Baeyer |

| 1884 | Development of the Paal-Knorr pyrrole synthesis. rgmcet.edu.inwikipedia.org | Carl Paal, Ludwig Knorr |

| 1890 | Development of the Hantzsch pyrrole synthesis. thieme-connect.com | Arthur Hantzsch |

| 1915 | First report of the polymerization of pyrrole. researchgate.net |

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCFKNYSCGRNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196482 | |

| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4533-42-0 | |

| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4533-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 4 Nitrophenyl 1h Pyrrole and Its Derivatives

Classical and Contemporary Approaches to Pyrrole (B145914) Synthesis

The foundational methods for pyrrole synthesis have been refined over decades to improve yields, reduce reaction times, and enhance substrate scope. These classical reactions remain central to the synthesis of N-aryl pyrroles, while contemporary modifications offer greener and more efficient alternatives.

The Paal-Knorr synthesis is a cornerstone reaction for forming the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org For the synthesis of 1-(4-nitrophenyl)-1H-pyrrole, the reaction utilizes 2,5-hexanedione (B30556) and p-nitroaniline. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.orgrgmcet.edu.in

The mechanism proceeds through the nucleophilic attack of the primary amine on the protonated carbonyl groups of the diketone, forming a hemiaminal intermediate. Subsequent intramolecular cyclization and dehydration steps yield the aromatic pyrrole ring. wikipedia.org Research has shown that electron-withdrawing substituents on the aryl amine, such as the nitro group in p-nitroaniline, have a positive effect on the rate of the cyclization step. organic-chemistry.org

Modern variants of the Paal-Knorr synthesis employ various catalysts and reaction conditions to improve efficiency and environmental friendliness. rgmcet.edu.in These include the use of Lewis acids, microwave irradiation, and even solvent-free mechanochemical activation to shorten reaction times and improve yields. thieme-connect.comresearchgate.net

Table 1: Selected Conditions for Paal-Knorr N-Aryl Pyrrole Synthesis

| Amine | 1,4-Dicarbonyl | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Nitroaniline | 2,5-Hexanedione | Acetic Acid, Reflux | Moderate to Good | organic-chemistry.orgalfa-chemistry.com |

| Various Anilines | 2,5-Hexanedione | Iodine (catalytic), solvent-free, RT | Excellent | rgmcet.edu.in |

| Various Anilines | 1,4-Diketones | Chiral Phosphoric Acid | Good | thieme-connect.com |

| Various Amines | 2,5-Hexanedione | Citric Acid, Ball-mill (30 Hz) | High | researchgate.net |

The Clauson-Kaas reaction is a highly effective and widely used method for preparing N-substituted pyrroles. beilstein-journals.orgchem-station.com The reaction involves the condensation of a primary amine with 2,5-dialkoxytetrahydrofuran, typically 2,5-dimethoxytetrahydrofuran (B146720), in the presence of an acid catalyst. nih.gov This method is particularly well-suited for the synthesis of this compound from p-nitroaniline. umich.edu

Traditionally, the reaction is carried out in refluxing glacial acetic acid. arkat-usa.org However, significant advancements have been made using microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes. umich.eduarkat-usa.org Studies comparing different solvents under microwave irradiation have shown that glacial acetic acid is highly effective. umich.edu While water can be used as a greener solvent, the reaction of p-nitroaniline in water resulted in incomplete conversion and lower yields compared to acetic acid, even with extended reaction times. arkat-usa.org

The versatility of the Clauson-Kaas reaction has been expanded through the use of various catalytic systems, including Brønsted acids, Lewis acids like CeCl₃·7H₂O, and heterogeneous catalysts, often under milder or more environmentally friendly conditions. beilstein-journals.orgnih.gov

Table 2: Synthesis of this compound via Clauson-Kaas Reaction

| Amine | Furan Source | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| p-Nitroaniline | 2,5-Dimethoxytetrahydrofuran | Glacial Acetic Acid, Microwave, 170 °C | 10 min | 78% | umich.edu |

| p-Nitroaniline | 2,5-Dimethoxytetrahydrofuran | Water, Microwave, 170 °C | 30 min | 39% (purified) | arkat-usa.org |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. orientjchem.orgbohrium.com MCRs offer significant advantages, including operational simplicity, atom economy, and the ability to generate molecular diversity and complexity from simple precursors. bohrium.comrsc.org

Several MCRs have been developed for the synthesis of highly substituted and polyfunctionalized pyrroles. orientjchem.orgrsc.org While a specific MCR for the direct synthesis of unsubstituted this compound is less common, these methods provide a powerful route to its complex derivatives. By employing p-nitroaniline as the amine component in a four-component reaction with other reactants like diketene, nitrostyrene (B7858105), and another primary amine, it is possible to construct highly functionalized pyrrole-3-carboxamide derivatives bearing the 1-(4-nitrophenyl) moiety. organic-chemistry.org These reactions often proceed under neutral conditions and provide very good yields of complex products in a single step. organic-chemistry.org

Targeted Synthesis of this compound Derivatives with Specific Substitutions

The functionalization of the this compound core is crucial for tuning its chemical and physical properties. Targeted syntheses have been developed to introduce specific substituents, such as carboxylate and sulfonyl groups, onto the pyrrole ring or the nitrogen atom.

The introduction of carboxylate or ester functionalities onto the pyrrole ring is a common strategy for creating intermediates for further chemical elaboration. The synthesis of these derivatives can be achieved through multicomponent reactions where one of the starting materials already contains the desired ester group. For instance, reactions involving β-keto esters (like ethyl acetoacetate) can lead to the formation of pyrrole-3-carboxylate derivatives.

A one-pot, four-component reaction involving two different primary amines, diketene, and a nitrostyrene can produce highly functionalized pyrrole-3-carboxamide derivatives. organic-chemistry.org If p-nitroaniline is used as one of the amine components, this methodology can provide access to N-(4-nitrophenyl)pyrrole scaffolds with a carboxamide group at the 3-position. Furthermore, continuous flow synthesis methods have been developed for pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, demonstrating a modern approach to creating these functionalized heterocycles. syrris.com

Table 3: Examples of Synthesized Carboxylate Derivatives of this compound

| Compound Name | Synthetic Approach | Reference |

|---|---|---|

| Methyl-2-{[3-cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl]thio}acetate | Multistep synthesis from 2-cyano-3-(4-nitrophenyl)-3-oxopropanethioamide | nih.gov |

| Ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate | Specific synthetic route not detailed in provided sources | chemsynthesis.com |

| Ethyl 2-(4-nitrophenyl)azocarboxylate | Used as a mediating agent in oxidative cyclization | rsc.org |

Sulfonyl groups can be incorporated into the this compound structure either on the pyrrole ring or, more commonly, by replacing the phenyl group on the nitrogen atom, leading to N-sulfonylpyrroles.

The synthesis of 1-(4-nitrophenylsulfonyl)-1H-pyrrole can be achieved via a modified Clauson-Kaas reaction. arkat-usa.org In this approach, 4-nitrobenzenesulfonamide (B188996) is used as the nitrogen source instead of p-nitroaniline, reacting with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under microwave irradiation. This reaction proceeds in good yield, providing a direct route to the N-sulfonylated pyrrole. arkat-usa.org The synthesis of N-sulfonylpyrroles can also be accomplished through the reaction of a sulfonamide with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of p-toluenesulfonic acid. researchgate.net

Table 4: Synthesis of 1-(4-Nitrophenylsulfonyl)-1H-pyrrole

| Reactant 1 | Reactant 2 | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzenesulfonamide | 2,5-Dimethoxytetrahydrofuran | Glacial Acetic Acid, Microwave, 170 °C | 10 min | 79% | arkat-usa.org |

Synthesis of Chalcone (B49325) and Carbothioamide Derivatives

The synthesis of chalcone and carbothioamide derivatives incorporating the this compound scaffold is of interest for developing new compounds with potential biological activities.

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are often synthesized via the Claisen-Schmidt condensation. nih.gov This reaction typically involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. nih.gov For the synthesis of chalcones containing a pyrrole moiety, 2-acetylpyrrole (B92022) can be reacted with substituted benzaldehyde (B42025) derivatives in the presence of a base like sodium hydroxide (B78521) in a solvent such as methanol. semanticscholar.org A specific example, though not a direct derivative of this compound, is the synthesis of 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one. eijppr.com This highlights a viable synthetic strategy that could potentially be adapted for this compound precursors.

Carbothioamide derivatives of pyrrole have also been synthesized. One reported method involves the reaction of pyrrole-2-carboxaldehyde with a suitable amine to form a Schiff base, followed by subsequent reactions to introduce the carbothioamide functionality. biointerfaceresearch.com For instance, (Z)-4-(2-(((1H-pyrrol-2-yl)methylene)amino)ethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide has been synthesized, demonstrating the incorporation of a nitrophenyl group into a more complex carbothioamide derivative, although the nitrophenyl group is not directly attached to the pyrrole ring in this case. biointerfaceresearch.com The general approach to synthesizing pyrazoline carbothioamides involves the cyclization of chalcones with thiosemicarbazide (B42300) in an acidic solvent. acs.org

| Derivative Type | General Synthetic Method | Key Reagents | Reference |

| Chalcone | Claisen-Schmidt Condensation | Acetylpyrrole derivative, Aromatic aldehyde, Base (e.g., NaOH) | nih.govsemanticscholar.org |

| Carbothioamide | Schiff base formation and subsequent reaction | Pyrrole-2-carboxaldehyde, Amine, Thiosemicarbazide | biointerfaceresearch.com |

| Pyrazoline Carbothioamide | Cyclization of chalcones | Chalcone, Thiosemicarbazide, Acetic acid | acs.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like this compound to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, catalyst-free systems, and energy-efficient methods.

Catalyst-Free and Solvent-Free Reaction Conditions

A notable green chemistry approach for the synthesis of derivatives of this compound involves conducting reactions under catalyst-free and solvent-free conditions. This methodology minimizes waste and avoids the use of potentially toxic catalysts and volatile organic solvents.

One such example is the catalyst-free conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes. This reaction proceeds efficiently at room temperature under solvent-free conditions to yield 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. Specifically, the reaction of pyrrole with a β-fluoro-β-nitrostyrene bearing a 4-nitrophenyl group affords 2-(2-fluoro-2-nitro-1-(4-nitrophenyl)ethyl)-1H-pyrrole in high yield. semnan.ac.ir This method provides a straightforward and environmentally benign route to a functionalized derivative of this compound.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| Pyrrole | β-Fluoro-β-(4-nitrophenyl)styrene | 2-(2-Fluoro-2-nitro-1-(4-nitrophenyl)ethyl)-1H-pyrrole | Room temperature, solvent-free | >99% | semnan.ac.ir |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. acs.org The synthesis of this compound has been successfully achieved using this technology.

The microwave-assisted Clauson-Kaas synthesis provides a rapid and efficient method for the preparation of N-substituted pyrroles. arkat-usa.org In this procedure, 4-nitroaniline (B120555) is reacted with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under microwave irradiation. The reaction is heated to 170 °C for 10 minutes, resulting in the formation of this compound. arkat-usa.org This method offers a significant time advantage over traditional reflux conditions.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Time | Product | Reference |

| 4-Nitroaniline | 2,5-Dimethoxytetrahydrofuran | Glacial Acetic Acid | Microwave irradiation, 170 °C | 10 min | This compound | arkat-usa.org |

Metal-Organic Framework (MOF) Catalysis in Pyrrole Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and active metal sites make them attractive candidates as heterogeneous catalysts in organic synthesis.

While specific examples of MOF-catalyzed synthesis of this compound are not extensively reported, the application of MOFs in the synthesis of N-substituted pyrroles through reactions like the Paal-Knorr condensation is an active area of research. For instance, a zinc-based MOF, Zn2(OAB), has shown excellent catalytic activity in the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole. nih.gov Copper-based MOFs have also been investigated as catalysts for various organic transformations. mdpi.com The development of MOF catalysts for the synthesis of this compound could offer advantages such as catalyst reusability and enhanced selectivity, aligning with the principles of green chemistry. Further research in this area is anticipated to provide more direct applications for the synthesis of the target compound and its derivatives.

Reactivity and Mechanistic Investigations of 1 4 Nitrophenyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it inherently more susceptible to electrophilic attack than benzene. wikipedia.orgonlineorganicchemistrytutor.com The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, creating a system with a high π-electron density. nih.gov This increased electron density facilitates reactions with a wide range of electrophiles, often under milder conditions than those required for benzene. pearson.com

Generally, electrophilic aromatic substitution on the pyrrole ring occurs preferentially at the α-position (C2 or C5). onlineorganicchemistrytutor.comwikipedia.org This regioselectivity is attributed to the greater stability of the cationic intermediate, often referred to as a σ-complex or arenium ion, formed during the reaction. pearson.comlibretexts.org When an electrophile attacks at the C2 position, the positive charge can be delocalized over three atoms through resonance, whereas attack at the C3 position allows for delocalization over only two atoms, resulting in a less stable intermediate. onlineorganicchemistrytutor.com Common electrophilic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. nih.govwikipedia.org

For 1-(4-nitrophenyl)-1H-pyrrole, the general principles of electrophilic substitution at the C2 and C5 positions are expected to hold. However, the reactivity is significantly modulated by the electronic influence of the N-substituent, as detailed in the following section. One example of the functionalization of an N-aryl pyrrole at the C2 position is the conjugate addition to β-fluoro-β-nitrostyrenes, which proceeds to form a new carbon-carbon bond at the α-position of the pyrrole ring. nih.gov

Influence of the 4-Nitrophenyl Group on Reactivity

The 4-nitrophenyl group attached to the pyrrole nitrogen atom exerts a profound influence on the reactivity of the heterocyclic ring. The nitro group (NO₂) is a powerful electron-withdrawing group, operating through both inductive (-I) and resonance (-M) effects. This group strongly deactivates the phenyl ring, and its influence extends to the pyrrole ring through the nitrogen atom.

By withdrawing electron density from the pyrrole system, the 4-nitrophenyl group reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to unsubstituted pyrrole or pyrroles with electron-donating N-substituents. Research on the reactivity of various N-aryl-substituted pyrroles has shown that electron-donating groups on the N-phenyl ring, such as a methoxy (B1213986) group, increase the rate of reaction, whereas electron-withdrawing groups diminish reactivity. nih.gov Therefore, this compound is expected to be significantly deactivated towards electrophilic aromatic substitution.

Polymerization Studies and Electrochemistry

The presence of the pyrrole moiety in this compound allows it to serve as a monomer for the synthesis of conducting polymers. The electronic and electrochemical properties of these polymers can be tuned by the N-substituent.

While studies on the homopolymerization of the parent this compound are limited, research on its derivatives provides significant insight. A notable example is the electrochemical polymerization of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole. nih.gov In this derivative, the thiophene (B33073) units at the 2 and 5 positions of the pyrrole ring facilitate polymerization. This monomer has been successfully electropolymerized to form a stable, conducting polymer film, poly(1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole), on electrode surfaces. nih.gov

Copolymerization is another key strategy to modify the properties of polypyrrole-based materials. nih.gov This involves the simultaneous polymerization of two or more different monomers. This technique allows for the creation of materials with properties that are intermediate between those of the corresponding homopolymers or are entirely novel. nih.gov For instance, copolymerizing a functional pyrrole derivative with unsubstituted pyrrole can yield polymers with tailored conductivity, processability, or specific functionalities.

The electrochemical behavior of polymers derived from this compound is of significant interest for applications in electronics, sensors, and electrochromic devices. mdpi.com The polymer poly(1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole) has been characterized using cyclic voltammetry (CV), a technique used to study the redox processes of the material. nih.gov

The monomer 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole exhibits an oxidation potential that allows for its electrochemical polymerization. The resulting polymer film is electroactive, meaning it can be reversibly oxidized and reduced. This redox activity is accompanied by a color change, a property known as electrochromism. mdpi.com The neutral polymer is one color, and upon oxidation (p-doping), it changes to another color as charge carriers (polarons and bipolarons) are introduced into the polymer backbone. mdpi.com

The electrochemical properties of such polymers are highly dependent on the supporting electrolyte and solvent used during polymerization and characterization. researchgate.net Spectroelectrochemical studies, which combine spectroscopy and electrochemistry, can be used to analyze the electronic structure of the polymer in its different redox states. researchgate.net For example, the study on poly(1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole) was conducted to create a platform for biosensor applications, demonstrating the practical utility of polymers derived from this class of compounds. nih.gov

| Monomer | Polymer | Application Studied | Key Finding |

|---|---|---|---|

| 1-(4-Nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole | Poly(1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole) | Immobilization platform for microbial biosensors | The conducting polymer successfully modified graphite (B72142) electrodes for the detection of microbial respiratory activity. nih.gov |

Derivatization and Functionalization Strategies

The functionalization of the this compound core is a key strategy for synthesizing new molecules with tailored properties. Derivatization can occur at the pyrrole ring or the nitrophenyl ring.

Given the deactivating nature of the 4-nitrophenyl group, functionalization of the pyrrole ring via electrophilic substitution requires carefully chosen conditions. However, modern synthetic methods, including metal-catalyzed C-H functionalization, offer powerful alternatives to classical electrophilic substitution and can be used to introduce substituents that are otherwise difficult to install. nih.gov

A primary example of derivatization is the synthesis of the aforementioned 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, which involves creating new carbon-carbon bonds at the C2 and C5 positions of the pyrrole ring. nih.gov This type of functionalization significantly alters the electronic properties of the monomer and the resulting polymer. Other strategies for pyrrole functionalization include:

Conjugate Addition: N-substituted pyrroles can act as nucleophiles in Michael-type addition reactions, leading to alkylation at the C2 position. nih.gov

Paal-Knorr Synthesis: The core this compound structure itself is synthesized via the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (4-nitroaniline in this case). acs.org This method can be adapted to create derivatives by using substituted 1,4-dicarbonyl compounds.

Multi-component Reactions: Efficient, one-pot reactions can be employed to construct highly functionalized pyrrole derivatives from simple starting materials. organic-chemistry.org

Functionalization of the 4-nitrophenyl ring is also a viable strategy. For example, the nitro group can be reduced to an amine, which can then undergo a wide range of subsequent reactions, such as amide formation, providing a versatile handle for further derivatization.

Computational and Theoretical Studies of 1 4 Nitrophenyl 1h Pyrrole

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of molecular systems. For 1-(4-nitrophenyl)-1H-pyrrole, DFT calculations offer a window into its electronic structure, conformational possibilities, and predicted spectroscopic behavior. These calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic character of this compound is largely dictated by the interplay between the electron-rich pyrrole (B145914) ring and the electron-withdrawing nitrophenyl group. This interaction is best understood by analyzing the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The HOMO is associated with the ability to donate an electron, while the LUMO represents the capacity to accept an electron. In molecules with donor-acceptor characteristics, the HOMO is often localized on the electron-donating moiety and the LUMO on the electron-accepting part. For this compound, the pyrrole ring acts as the electron donor and the nitrophenyl group as the acceptor.

Table 1: Comparative HOMO-LUMO Energy Gaps of Related Pyrrole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrrole Substitute S1 | - | - | 5.27088 |

| Pyrrole Substitute S2 | - | - | 5.27088 |

| Pyrrole Substitute S3 | - | - | 5.27088 |

| Pyrrole Substitute S4 | - | - | 5.2088 |

Note: Data for pyrrole substitutes S1-S4 is from a study on organic solar cells and specific HOMO/LUMO values were not provided in the abstract . The data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) is provided for methodological comparison.

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electrophilic and nucleophilic sites of a molecule. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitro group would exhibit a strong negative potential, while the pyrrole ring, particularly the hydrogen atoms, would show a more positive potential wolfram.comnih.gov.

Natural Bond Orbital (NBO) analysis further elucidates the charge transfer interactions within the molecule, quantifying the delocalization of electron density between occupied and unoccupied orbitals nih.gov.

Conformational Analysis and Molecular Dynamics

The three-dimensional arrangement of atoms in this compound, particularly the dihedral angle between the pyrrole and nitrophenyl rings, is crucial for its properties. Conformational analysis aims to identify the most stable geometric arrangements (conformers) of the molecule. This can be achieved through computational methods that systematically rotate bonds and calculate the corresponding energy, or through more advanced molecular dynamics simulations.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and conformational preferences in different environments. While specific MD studies on this compound are not prevalent in the reviewed literature, the methodology has been applied to various heterocyclic compounds to understand their conformational dynamics nih.gov. Such studies would be invaluable in understanding how the molecule's shape influences its interactions with other molecules.

Spectroscopic Property Predictions

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules, such as their UV-Vis absorption spectra mdpi.comacs.orgnih.govmdpi.com. By calculating the electronic transition energies and oscillator strengths, TD-DFT can forecast the wavelengths at which a molecule will absorb light.

For this compound, the presence of the extended π-conjugated system is expected to result in absorption bands in the UV-Vis region. The specific wavelengths of maximum absorption (λmax) would be influenced by the electronic nature of the substituents and the planarity of the molecule. The nitro group, being a strong chromophore, is expected to significantly influence the absorption spectrum.

Structure-Reactivity and Structure-Property Relationships

The relationship between the molecular structure of this compound and its chemical reactivity and physical properties is a key area of theoretical investigation. The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and charge distribution, are fundamental to understanding these relationships.

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further insights into the molecule's reactivity profile.

Table 2: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |

Note: This table illustrates the descriptors and their significance; specific calculated values for this compound would require dedicated DFT calculations.

Molecular Modeling and Docking Studies (if applicable to biological activity)

Molecular modeling, and specifically molecular docking, are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. These studies are crucial in drug discovery for identifying potential therapeutic agents.

Pyrrole derivatives have been investigated for a wide range of biological activities, including antibacterial and anticancer properties researchgate.netacgpubs.orgnih.govresearchgate.netnih.gov. Molecular docking studies on various pyrrole-containing compounds have been performed to elucidate their mechanism of action at a molecular level. For instance, some pyrrole derivatives have been docked into the active sites of bacterial enzymes or cancer-related proteins to predict their inhibitory potential researchgate.netacgpubs.orgnih.govresearchgate.netresearchgate.net.

While specific molecular docking studies for this compound are not extensively documented in the provided search context, its structural motifs suggest potential for biological activity. The nitrophenyl group is a common feature in various bioactive molecules. Docking simulations could be employed to explore the binding of this compound to various protein targets, providing hypotheses for its potential therapeutic applications that could then be tested experimentally. The results of such studies are typically reported in terms of binding energy (or docking score), with more negative values indicating a more favorable interaction.

Advanced Spectroscopic and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise molecular structure of 1-(4-Nitrophenyl)-1H-pyrrole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The ¹H NMR spectrum provides information on the protons of both the pyrrole (B145914) and the 4-nitrophenyl rings. The protons on the pyrrole ring typically appear as two distinct multiplets due to their different electronic environments. The protons closer to the nitrogen atom (H-2 and H-5) are deshielded and appear at a higher chemical shift compared to the protons at the H-3 and H-4 positions. The 4-nitrophenyl group, being an aromatic system with a strong electron-withdrawing nitro group, shows two doublets corresponding to the ortho and meta protons relative to the pyrrole substituent. The strong deshielding effect of the nitro group causes the protons ortho to it to resonate at a significantly downfield position.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The spectrum for this compound shows distinct signals for the carbons of the pyrrole ring and the 4-nitrophenyl substituent. The carbons of the pyrrole ring (C-2/C-5 and C-3/C-4) show characteristic shifts, while the carbons of the phenyl ring are distinguished by their position relative to the nitro and pyrrole groups. The carbon atom attached to the nitro group (C-4') is significantly deshielded, appearing at a high chemical shift.

Detailed chemical shift data from scientific literature are presented in the tables below.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-5 (Pyrrole) | 7.18 | t |

| H-3, H-4 (Pyrrole) | 6.41 | t |

| H-2', H-6' (Phenyl) | 7.68 | d |

| H-3', H-5' (Phenyl) | 8.34 | d |

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound

| Carbons | Chemical Shift (δ, ppm) |

| C-2, C-5 (Pyrrole) | 119.8 |

| C-3, C-4 (Pyrrole) | 111.9 |

| C-1' (Phenyl) | 144.1 |

| C-2', C-6' (Phenyl) | 119.4 |

| C-3', C-5' (Phenyl) | 125.6 |

| C-4' (Phenyl) | 144.3 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. The resulting spectrum displays characteristic absorption bands that correspond to specific functional groups, confirming the compound's structure.

Key vibrational bands observed for this molecule include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the pyrrole and phenyl rings typically appear in the region of 3100-3150 cm⁻¹.

Nitro Group (NO₂) Vibrations: The presence of the nitro group is unequivocally identified by two strong absorption bands. The asymmetric stretching vibration appears around 1500-1530 cm⁻¹, while the symmetric stretching vibration is found near 1330-1350 cm⁻¹.

Aromatic C=C and C-N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen bonds give rise to a series of bands in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹.

Pyrrole Ring Vibrations: Specific vibrations associated with the pyrrole ring, including ring stretching and C-H bending, contribute to the complexity of the fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3137 |

| NO₂ Asymmetric Stretch | 1511 |

| Aromatic Ring Stretch | 1595 |

| Aromatic Ring Stretch | 1489 |

| NO₂ Symmetric Stretch | 1337 |

| C-N Stretch | 1307 |

| C-H Out-of-plane Bend | 851 |

| Pyrrole Ring Bend | 741 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated system formed by the pyrrole and nitrophenyl rings. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity. Research has shown a significant absorption band, with studies in ethanol (B145695) and cyclohexane (B81311) providing specific λmax values, indicating the electronic conjugation between the two ring systems.

Interactive Data Table: UV-Visible Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | 321 | 14,100 |

| Cyclohexane | 316 | 17,000 |

Mass Spectrometry (MS, LCMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₈N₂O₂, the expected exact mass is approximately 188.06 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺•), which then undergoes fragmentation. The mass spectrum of this compound shows a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 188. Analysis of the fragmentation pattern reveals characteristic losses:

Loss of NO₂: A significant fragment is often observed at m/z 142, corresponding to the loss of a nitro group (•NO₂, 46 Da).

Loss of NO and CO: Subsequent fragmentation can involve the loss of nitric oxide (NO, 30 Da) and carbon monoxide (CO, 28 Da).

Pyrrole and Phenyl Fragments: Peaks corresponding to the pyrrolyl cation (m/z 66) and nitrophenyl cation (m/z 122) can also be observed.

Interactive Data Table: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 188 | 100 | [M]⁺ |

| 142 | 14 | [M - NO₂]⁺ |

| 114 | 20 | [M - NO₂ - C₂H₂]⁺ |

| 88 | 10 | [C₅H₄N₂]⁺ |

| 64 | 12 | [C₅H₄]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in a crystal lattice.

Scanning Electron Microscopy (SEM) for Polymer Morphology

While this compound is a small molecule, it can serve as a monomer for the synthesis of conducting polymers, such as poly(this compound). Scanning Electron Microscopy (SEM) is an essential technique for characterizing the surface topography and morphology of these resulting polymers.

The morphology of conducting polymers is highly dependent on the polymerization conditions, including the method (chemical or electrochemical), solvent, temperature, and the presence of dopants or surfactants. Research on polymers derived from similar monomers, such as 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole, has shown that electrochemical polymerization typically results in a continuous, albeit somewhat rough and nodular, polymer film deposited on the electrode surface. The SEM images of such polymers often reveal a granular or cauliflower-like morphology, which is characteristic of many electrodeposited polypyrrole films. These morphological features have a significant impact on the polymer's properties, including its conductivity, electrochromic behavior, and performance in sensor applications.

Applications of 1 4 Nitrophenyl 1h Pyrrole in Materials Science Research

Conductive Polymers and Organic Electronics

Polymers derived from 1-(4-Nitrophenyl)-1H-pyrrole are a subject of significant interest in the field of organic electronics. The monomer 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole can be polymerized through both chemical and electrochemical methods to produce a homopolymer, referred to as P(SNSNO2), which is soluble in organic solvents. metu.edu.trresearchgate.net This solubility is a key advantage for processing and device fabrication.

The polymerization process allows for the creation of thin, adherent films with tunable properties. metu.edu.tr Furthermore, this monomer can be copolymerized with other electroactive monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), to create copolymers—P(SNSNO2-co-EDOT)—with tailored electrochemical and optical characteristics. metu.edu.trresearchgate.net The resulting polymers are part of a broader class of materials known as conducting polymers, which combine the electrical properties of metals with the processing advantages of plastics. mdpi.com

Electrochromic Devices and Properties

Electrochromism is the phenomenon where a material reversibly changes its color in response to an electrical potential. Polymers based on 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole exhibit significant electrochromic behavior, making them suitable for applications like smart windows, displays, and sensors. researchgate.netrsc.org

The homopolymer P(SNSNO2) and its copolymer P(SNSNO2-co-EDOT) demonstrate distinct color transitions between their neutral (reduced) and oxidized states. metu.edu.tr These polymers have been used to construct dual-type electrochromic devices (ECDs), often paired with poly(3,4-ethylenedioxythiophene) (PEDOT) as a complementary material. metu.edu.trresearchgate.net Spectroelectrochemical studies have confirmed that these devices possess desirable characteristics, including good switching times, high stability, and reasonable optical contrast. metu.edu.trresearchgate.net

| Polymer | Color (Neutral State) | Color (Oxidized State) | Key Properties | Reference |

|---|---|---|---|---|

| P(SNSNO2) | Defined Color | Contrasting Color | Used in dual-type ECDs with PEDOT. Shows good stability and reasonable contrast. | metu.edu.trresearchgate.net |

| P(SNSNO2-co-EDOT) | Defined Color | Contrasting Color | Also used in dual-type ECDs, with properties tailored by the copolymer composition. | metu.edu.trresearchgate.net |

Organic Light-Emitting Diodes (OLEDs)

Pyrrole-based compounds are broadly investigated as potential materials for organic light-emitting diodes (OLEDs) due to their favorable electronic properties and high charge mobility. jmaterenvironsci.com Computational studies on various pyrrole-containing molecular structures have been conducted to design new organic materials specifically for OLED applications. jmaterenvironsci.com However, specific research detailing the direct application or performance of polymers derived from this compound in OLED devices is not extensively documented in the current scientific literature. The focus remains on other classes of pyrrole (B145914) derivatives, such as those combined with terphenyl or other luminophores. jmaterenvironsci.com

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

Pyrrole-containing materials are recognized as a significant class of organic semiconductors. tdl.org Their electron-rich nature makes them advantageous for developing hole-transporting materials, which are essential components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tdl.org Research has explored various pyrrole-functionalized small molecules and fused-ring systems like diketopyrrolopyrrole (DPP) for these applications to better understand the structure-property relationships. tdl.org While the broader family of pyrrole derivatives shows promise, specific studies detailing the use and performance of polymers from this compound in OFET or OPV devices are limited.

Fluorescent Probes and Sensors

While many pyrrole derivatives, such as those based on diketopyrrolopyrrole (DPP), are known for their strong fluorescence and are developed as optical probes for sensing pH and various analytes, the direct application of this compound as a fluorescent probe is less common. rsc.orgnih.gov

However, the conductive polymer derived from its thienyl-substituted counterpart, poly(1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole), has been successfully used as an advanced material for sensor construction. In one notable application, this polymer served as a novel immobilization platform for creating microbial biosensors. The polymer film was electrochemically deposited on a graphite (B72142) electrode, providing a stable and conductive matrix for immobilizing bacterial cells. This biosensor was then used to detect glucose by measuring the oxygen consumption related to the metabolic activity of the immobilized microorganisms.

| Sensor Type | Polymer Matrix | Immobilized Biocomponent | Analyte | Reference |

|---|---|---|---|---|

| Microbial Biosensor | poly(1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole) | Gluconobacter oxydans | Glucose | |

| Microbial Biosensor | poly(1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole) | Pseudomonas fluorescens | Glucose |

Advanced Materials Synthesis Precursors

One of the most critical roles of this compound derivatives in materials science is as a monomer, or precursor, for the synthesis of advanced functional polymers. metu.edu.trresearchgate.net Specifically, the monomer 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2) is synthesized via a Knorr-Paal condensation reaction, which involves reacting 1,4-di-2-thienyl-1,4-butanedione with p-nitroaniline. metu.edu.trresearchgate.net

This monomer is then used to create polymers through two primary routes:

Chemical Polymerization : This method produces a polymer that is fully soluble in common organic solvents, which is highly advantageous for solution-based processing techniques like spin-coating or printing. metu.edu.trresearchgate.net

Electrochemical Polymerization : This technique allows for the direct growth of a thin polymer film on a conductive substrate (like an electrode) by applying a constant electrical potential. metu.edu.trresearchgate.net This method provides excellent control over the film's thickness and morphology.

Through these synthesis routes, 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole serves as a versatile building block for creating homopolymers and copolymers with specific electrochromic and conductive properties for use in electronic devices. metu.edu.trresearchgate.net

Biological and Biomedical Research Applications of 1 4 Nitrophenyl 1h Pyrrole Derivatives

Antimicrobial Activity

Pyrrole (B145914) derivatives are recognized for their broad-spectrum antimicrobial properties. researchgate.netresearchgate.net The core structure of pyrrole is found in many natural products with biological activity and serves as a scaffold for the development of new antimicrobial agents. scispace.combiointerfaceresearch.com

Antibacterial Studies

Derivatives of 1-(4-nitrophenyl)-1H-pyrrole have shown notable antibacterial effects against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. biointerfaceresearch.comnih.gov

One area of focus has been the development of pyrrole-containing compounds to combat MRSA. For instance, a series of pyrrole-coupled carbothioamide derivatives were synthesized and evaluated for their antibacterial activity against this superbug. biointerfaceresearch.com One particular derivative, (Z)-4-(2-(((1H-pyrrol-2-yl) methylene) amino) ethyl)-N-(4-nitrophenyl) piperazine-1-carbothioamide, emerged from these studies. biointerfaceresearch.com In other research, a para-trifluoromethyl derivative of Marinopyrrole A demonstrated high potency against MRSA, being 2-fold more effective than the standard drug vancomycin. nih.gov Similarly, oxazolidinone derivatives incorporating a pyrrole moiety have shown potent activity against linezolid-resistant MRSA strains. jst.go.jp

The potential of pyrrole derivatives against Mycobacterium tuberculosis has also been extensively investigated. nih.gov One study reported a series of 1H-pyrrole-2-carboxylate derivatives, with ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate showing a minimum inhibitory concentration (MIC) value of 0.7 µg/mL, comparable to the standard drug ethambutol. nih.gov Another class of derivatives, pyrrolyl benzamides, were designed to target the InhA enzyme essential for M. tuberculosis. The compound N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide (B126) was highly active with an MIC of 3.125 μg/mL. nih.gov Furthermore, pyrrolamide inhibitors targeting the DNA gyrase of M. tuberculosis have also been identified, with one compound exhibiting an MIC of 0.03 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| (Z)-4-(2-(((1H-pyrrol-2-yl) methylene) amino) ethyl)-N-(4-nitrophenyl) piperazine-1-carbothioamide | MRSA | Zone of Inhibition (ZOI) | 17.10±0.05 mm | biointerfaceresearch.com |

| para-Trifluoromethyl derivative of Marinopyrrole A | MRSA | MIC | 0.13–0.255 µg/mL | nih.gov |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | nih.gov |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | MIC | 3.125 µg/mL | nih.gov |

| Pyrrolamide inhibitor of DNA gyrase | Mycobacterium tuberculosis H37Rv | MIC | 0.03 µg/mL | nih.gov |

| 3,5-dimethyl-N2, N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | E. coli | Activity | Excellent, relative to ciprofloxacin | acgpubs.org |

Antifungal Activity

Research has also highlighted the antifungal potential of this compound derivatives, particularly against Candida species. mdpi.com

In a study synthesizing a new series of pyrrole derivatives, one compound demonstrated high activity against Candida albicans, with its effectiveness attributed to the presence of a 4-hydroxyphenyl ring. researchgate.netjmcs.org.mx Another study found that a pyrrole derivative containing an oxadiazole moiety was highly active against C. albicans at a concentration of 100 μg/mL. researchgate.net Pyrrole-based chalcones have also been evaluated for their antifungal effects against pathogenic Candida species. mdpi.com Specifically, 1-(alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)-1H-imidazole was identified as the most active compound against Candida albicans and other Candida species in one study. nih.gov The antifungal activity of these compounds is often influenced by the specific substituents on the pyrrole and phenyl rings. researchgate.net

**Table 2: Antifungal Activity of Selected this compound Derivatives against *Candida albicans***

| Compound/Derivative | Concentration | Activity | Reference |

|---|---|---|---|

| Derivative with 4-hydroxyphenyl ring | 100 µg/mL | Highly active | researchgate.netjmcs.org.mx |

| Derivative with oxadiazole moiety | 100 µg/mL | Highly active | researchgate.net |

| 1-(alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)-1H-imidazole | Not specified | Most active in series | nih.gov |

Anticancer Research and Antitumor Activity

The pyrrole scaffold is a key component in numerous compounds with anticancer properties. researchgate.net Derivatives of this compound have been investigated for their potential as antitumor agents, with research focusing on mechanisms such as tubulin polymerization inhibition and cell growth inhibition. mdpi.comnih.gov

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, are crucial for cell division, making them a key target for anticancer drugs. nih.gov Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov

A study on 3-aroyl-1-arylpyrrole (ARAP) derivatives found that both the 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety were essential for potent inhibition of tubulin polymerization. nih.gov While the 1-(4-nitrophenyl)-pyrrole derivative itself did not show strong activity, a related compound, 1-(3-nitrophenyl)-pyrrole, demonstrated significant inhibition with an IC50 of 8.9 μM. nih.gov The reduction of the nitro group to an amino group in this series led to a derivative with even more potent tubulin assembly inhibition (IC50 = 1.4 μM). nih.gov Other modifications, such as the introduction of methyl or hydroxyphenyl groups, also yielded potent tubulin polymerization inhibitors. nih.gov

Cell Growth Inhibition

The inhibition of cancer cell growth is a primary goal of anticancer drug development. Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including the MCF-7 human breast cancer cell line. nih.govresearchgate.net

In the aforementioned study on ARAP derivatives, the amino derivative that potently inhibited tubulin polymerization also showed strong inhibition of MCF-7 cell growth with an IC50 of 15 nM. nih.gov Further structure-activity relationship studies revealed other derivatives with comparable or even enhanced inhibitory activity against MCF-7 cells, with IC50 values ranging from 16 to 60 nM. nih.gov Another study reported that certain indole (B1671886) hydrazide derivatives exhibited high antiproliferative activity against the MCF-7 cell line, with one compound showing an IC50 value of 3.01 µM. researchgate.net Additionally, pyrrole-tethered bisbenzoxazole derivatives have shown remarkable cytotoxicity against MCF-7 cells, with IC50 values approximately 8-fold lower than the reference drug tamoxifen. researcher.life

Table 3: Cell Growth Inhibition of MCF-7 Breast Cancer Cells by this compound Derivatives

| Derivative Class/Compound | IC50 Value | Reference |

|---|---|---|

| Amino derivative of 3-aroyl-1-arylpyrrole | 15 nM | nih.gov |

| Indole hydrazide derivative | 3.01 µM | researchgate.net |

| Pyrrole-tethered bisbenzoxazole derivatives (B8, B14, B18) | ~8-fold lower than tamoxifen | researcher.life |

Antiviral and Anti-inflammatory Properties

Beyond their antimicrobial and anticancer activities, derivatives of this compound have also been explored for their potential antiviral and anti-inflammatory effects. mdpi.comnih.gov The pyrrole nucleus is a common feature in compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory and antiviral properties. scispace.combiointerfaceresearch.comresearchgate.net

Research has indicated that pyrrole derivatives possess anti-inflammatory properties, which can be beneficial in the context of cancer and other inflammatory diseases. mdpi.comnih.gov Some pyrrole derivatives have been shown to act as antioxidants and reduce markers of inflammation in preclinical models. nih.gov For instance, certain 1H-pyrrole-2,5-dione derivatives have been synthesized and are being studied as potential anti-inflammatory agents. mdpi.com

The antiviral potential of pyrrole-containing compounds is also an active area of research. researchgate.net The structural features of these derivatives suggest they may interact with viral targets. ontosight.ai While specific studies focusing solely on the antiviral properties of this compound are less common, the broader class of pyrrole derivatives has shown promise in this area. scispace.com

DNA Minor-Groove Binders and Related Therapeutic Research

Derivatives of this compound are instrumental as building blocks in the synthesis of DNA minor-groove binders. nih.gov The minor groove of DNA, being relatively unoccupied, presents a vulnerable target for compounds that can bind to it, a strategy employed by some natural antibiotics like netropsin (B1678217) and distamycin, which are oligopeptides containing pyrrole monomers. google.com

Research has focused on creating synthetic molecules that can recognize specific DNA sequences. The nitro-pyrrole moiety is a key component in these synthetic efforts. For instance, compounds such as ethyl 4-nitro-1H-pyrrole-2-carboxylate and its derivatives are used as intermediates to create more complex molecules designed to bind to the DNA minor groove. nih.gov In these structures, the nitro group typically lies in the same plane as the pyrrole ring, a feature that is important for their binding properties. nih.gov

A notable example is the development of a tripyrrole peptide-Hoechst conjugate, FPH-1, which was designed to recognize a nine base-pair sequence of A/T-rich double-stranded DNA. ucsb.edu The synthesis of this complex molecule involved the use of a phenyl 4-nitro-1-methylpyrrole-2-carboxylate intermediate. ucsb.edu Spectrofluorometric titrations demonstrated that two FPH-1 molecules bind to one dsDNA molecule, forming a highly stable complex. ucsb.edu The specificity of this binding is remarkable, with single base pair mismatches in the target DNA sequence causing a significant reduction in binding affinity, ranging from 18- to 2300-fold. ucsb.edu

Furthermore, various pyrrole derivatives, including those incorporating the 4-nitrophenyl group, have been synthesized and evaluated as potential antiamoebic agents by targeting the DNA minor groove. nih.gov The synthesis of these agents often involves the coupling of different carboxylic acid compounds with complex pyrrole structures, such as N-[3-(dimethylamino)propyl]-1-methyl-4-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl] amino}-1H-pyrrole-2-carboxamide. nih.gov These efforts highlight the versatility of the nitropyrrole scaffold in creating sequence-specific DNA binding agents with therapeutic potential.

Pharmacological Benefits and Drug Discovery Research

The pyrrole ring is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net The this compound framework, in particular, has been explored for its pharmacological potential, serving as a basis for the development of new therapeutic agents. acs.org The introduction of this moiety into various molecular structures can confer or enhance biological activity, making it a valuable component in drug discovery programs. nih.gov

ADME and Bioactive Score Assessments

In modern drug discovery, assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to determine its potential as a drug candidate. biointerfaceresearch.com In silico tools, such as the SwissADME database, are often employed to predict these properties for novel compounds. ijcrt.org

Studies on pyrrole derivatives have included ADME analyses to evaluate their drug-likeness. For example, a series of pyrrole-coupled carbothioamide derivatives, including one with a 4-nitrophenyl group, were synthesized and assessed for their ADME properties. biointerfaceresearch.com These analyses are critical for optimizing lead compounds to improve their pharmacokinetic profiles. nih.gov Theoretical studies on pyrrole analogues have shown that many possess high gastrointestinal absorption and can permeate the blood-brain barrier, indicating their potential for systemic effects. ijcrt.org

Table 1: Representative Pyrrole Derivatives and their Bioactivity Focus

| Compound Name | Biological Focus | Research Finding |

|---|---|---|

| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | DNA Minor-Groove Binding | Intermediate in the synthesis of modified DNA minor-groove binders. nih.gov |

| FPH-1 (Tripyrrole peptide-Hoechst conjugate) | DNA Minor-Groove Binding | Recognizes nine dA/dT base pairs at subnanomolar concentrations. ucsb.edu |

| (Z)-4-(2-(((1H-pyrrol-2-yl) methylene) amino) ethyl)-N-(4-nitrophenyl) piperazine-1-carbothioamide | Antibacterial (MRSA) | Assessed for ADME, bioactive score, and pharmacophore model. biointerfaceresearch.com |

| 1-(3-Nitrophenyl)-pyrrole derivatives | Anticancer | Showed significant inhibition of tubulin polymerization. nih.gov |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been crucial in identifying key structural features required for their pharmacological effects.

Research on 1-(2-methyl-5-nitrophenyl)-1H-pyrrole indicates that modifications to the nitrophenyl group can significantly alter its biological activity. The nitro group itself is often vital; it can be reduced within cells to form reactive intermediates capable of damaging cellular components like DNA and proteins, a mechanism common to other nitroaromatic antibacterial and antiprotozoal agents.

In the context of anticancer research, SAR studies on 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown that both the 1-phenyl ring (including nitrophenyl variants) and a 3-aroyl moiety are essential for potent inhibition of tubulin polymerization. nih.gov For instance, among nitrophenyl derivatives, 1-(3-nitrophenyl)-pyrrole 19 was found to be a significant inhibitor of tubulin polymerization. nih.gov

Similarly, SAR studies on pyrrole derivatives designed as inhibitors for metallo-β-lactamases (MBLs) revealed the importance of specific substituents on the pyrrole ring for inhibitory potency. nih.gov For insecticidal agents, the synthesis and evaluation of various 5-(4-nitrophenyl)-1H-pyrrole derivatives have helped to establish a clear structure-activity relationship, with compounds like 2-{[3-Cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl]thio}acetic Acid and its derivatives showing promising activity. acs.org These studies underscore the importance of systematic structural modifications to optimize the therapeutic potential of pyrrole-based compounds.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Enhanced Sustainability

The synthesis of pyrrole (B145914) derivatives is a cornerstone of heterocyclic chemistry, with ongoing efforts to align traditional methods with the principles of green chemistry. nih.govmdpi.com Future research will likely focus on developing more sustainable and atom-economical routes to 1-(4-Nitrophenyl)-1H-pyrrole. Current sustainable strategies for pyrrole synthesis, which could be adapted for this specific compound, include cascade reactions starting from nitroarenes using earth-abundant metal catalysts like iron and cobalt. nih.govresearchgate.net These methods often utilize green reductants such as formic acid or molecular hydrogen, offering an environmentally benign alternative to precious metal catalysts like palladium or platinum. nih.govresearchgate.net

Key areas for development include:

Catalyst Innovation: The use of inexpensive and abundant manganese or iron complexes as catalysts for pyrrole synthesis from diols and amines represents a significant step forward. researchgate.netorganic-chemistry.org These catalysts operate under mild, often solvent-free conditions, producing only water and hydrogen gas as byproducts. organic-chemistry.org

Renewable Feedstocks: An important goal is the use of starting materials derived from renewable resources. nih.gov For instance, biomass-derived 2,5-dimethoxytetrahydrofuran (B146720) is a promising precursor for the pyrrole ring in reactions like the Clauson-Kaas synthesis. diva-portal.orgnih.gov

Process Intensification: The development of one-pot, multi-component reactions and continuous flow synthesis methodologies can enhance efficiency, reduce waste, and allow for easier scalability. nih.govdiva-portal.org Solvent-free reactions conducted at room temperature also represent a highly desirable eco-friendly approach. rsc.org

| Sustainable Approach | Key Features | Potential Catalysts/Reagents | References |

|---|---|---|---|

| Cascade Synthesis from Nitroarenes | Direct conversion of nitro compounds to N-aryl pyrroles; high atom economy. | Homogeneous iron or cobalt catalysts; formic acid or H2 as reductants. | nih.govresearchgate.net |

| Earth-Abundant Metal Catalysis | Avoids expensive and toxic precious metals; often solvent-free. | Manganese complexes. | organic-chemistry.org |

| Use of Renewable Feedstocks | Reduces reliance on fossil fuels; improves lifecycle sustainability. | Biomass-derived 2,5-dimethoxytetrahydrofuran. | diva-portal.orgnih.gov |

| Solvent-Free Synthesis | Minimizes solvent waste and environmental impact. | Reactions under neat conditions. | organic-chemistry.orgrsc.org |

Exploration of New Applications in Advanced Technologies

The inherent electronic properties of the pyrrole ring make it a valuable component in materials science, particularly in the field of organic electronics. tdl.org The electron-rich nature of pyrrole is advantageous for creating hole-transporting semiconductors. tdl.org Future research on this compound and its derivatives will likely explore their potential in advanced technologies.

Emerging applications could include:

Organic Semiconductors (OSCs): Pyrrole-based materials are integral to the development of flexible, printable, and scalable electronics. nih.gov By functionalizing the core structure of this compound, it may be possible to fine-tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making it suitable for use in Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs). tdl.org

Conductive Polymers: Polypyrrole is a well-known conductive polymer. nih.gov Investigating the electropolymerization of this compound could lead to new conductive materials with specific properties conferred by the nitrophenyl group, such as altered conductivity, stability, or sensor capabilities.

Plasmonics and Sensors: Advanced materials are being developed for the early-stage detection of diseases through techniques like plasmonic nanoparticle arrays. researchgate.net The specific chemical structure of this compound could be leveraged to create functionalized surfaces for selective analyte detection.

Deeper Mechanistic Understanding of Biological Interactions

Pyrrole and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govbiolmolchem.comnih.gov While many pyrrole-based compounds have been identified as biologically active, a deeper understanding of their mechanisms of action at the molecular level is often required for rational drug design. nih.govnih.gov

For this compound, future research should aim to:

Identify Molecular Targets: A key objective is to identify the specific enzymes, receptors, or cellular pathways with which the compound interacts. For example, related compounds like N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide (B126) have been investigated as inhibitors of the enzyme enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. mdpi.com Similar studies could reveal the targets of this compound.

Elucidate Structure-Activity Relationships (SAR): Systematic studies are needed to understand how the nitrophenyl and pyrrole moieties contribute to any observed biological activity. This involves synthesizing analogs and assessing how structural modifications affect potency and selectivity. nih.gov

Utilize Advanced Analytical Techniques: Modern analytical methods are crucial for studying the kinetics of biological interactions. nih.gov Techniques such as surface plasmon resonance (SPR) spectroscopy, affinity chromatography, and molecular docking can provide detailed insights into the binding affinity and interaction dynamics between this compound and its biological targets. nih.govnih.gov

Design and Synthesis of Next-Generation Derivatives with Tunable Properties

Building on a deeper mechanistic understanding, the next frontier lies in the rational design and synthesis of novel derivatives of this compound with tailored properties for specific applications. The pyrrole scaffold is highly versatile and allows for structural modifications to optimize its function. nih.govnih.gov

Future research in this area will involve:

Pharmacophore Modification: The core structure can be modified to enhance biological activity. This could involve introducing different substituents on the phenyl ring or the pyrrole ring to improve interactions with a biological target. nih.govnih.gov For instance, SAR studies on related pyrrole derivatives have shown that the presence and position of specific functional groups are critical for inhibitory potency against enzymes like metallo-β-lactamases. nih.gov

Property Tuning for Materials Science: For applications in organic electronics, derivatives can be designed to have specific electronic properties, solubility, and stability. tdl.org Functionalization of the pyrrole nitrogen, for example, is a common strategy to improve the solution processability of organic semiconductors. tdl.org